

Application Notes: Caspase-3 Activity Assay for Apoptosis Induction by Sinigrin Hydrate

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Compound of Interest

Compound Name: Sinigrin hydrate

Cat. No.: B1260899

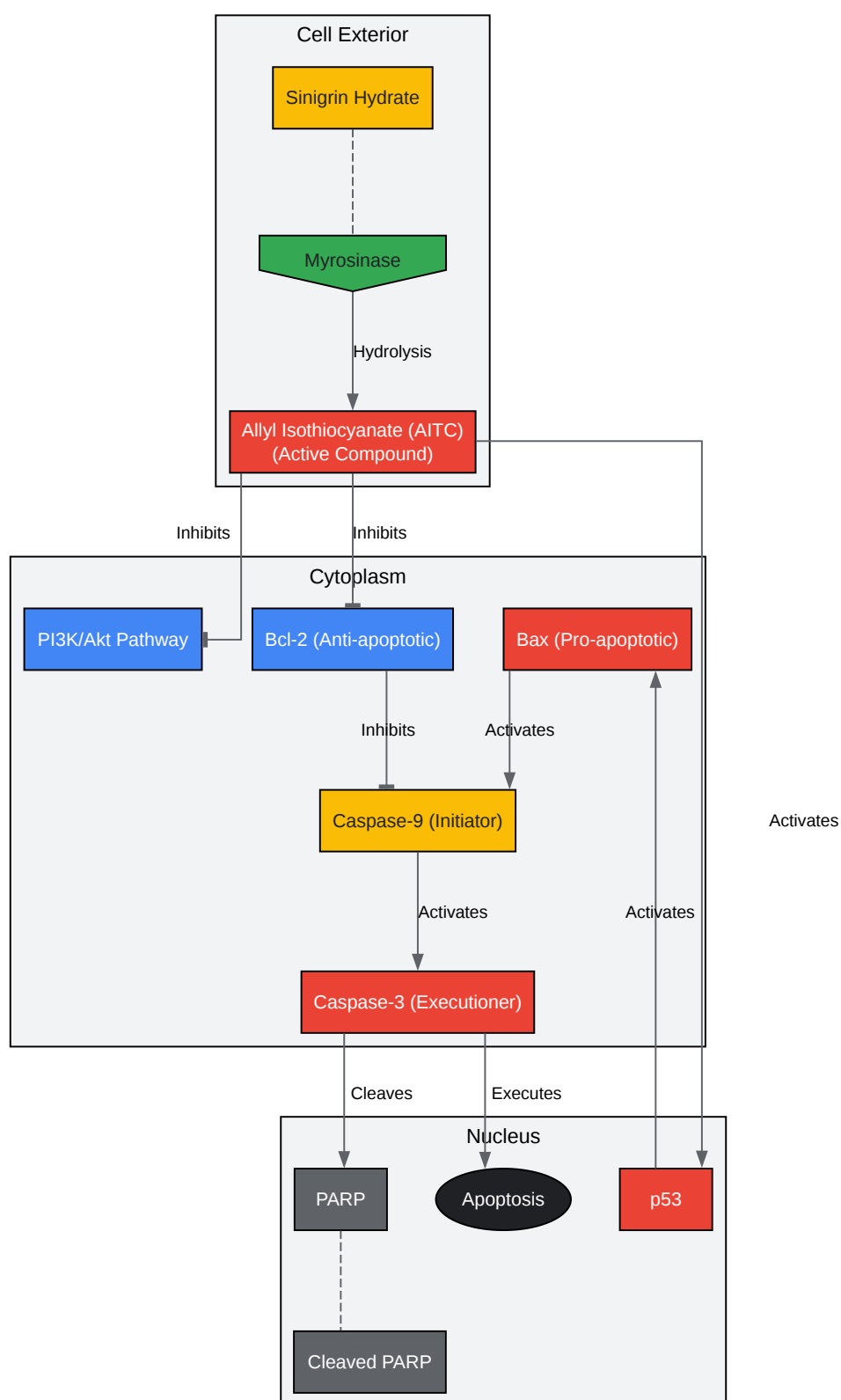
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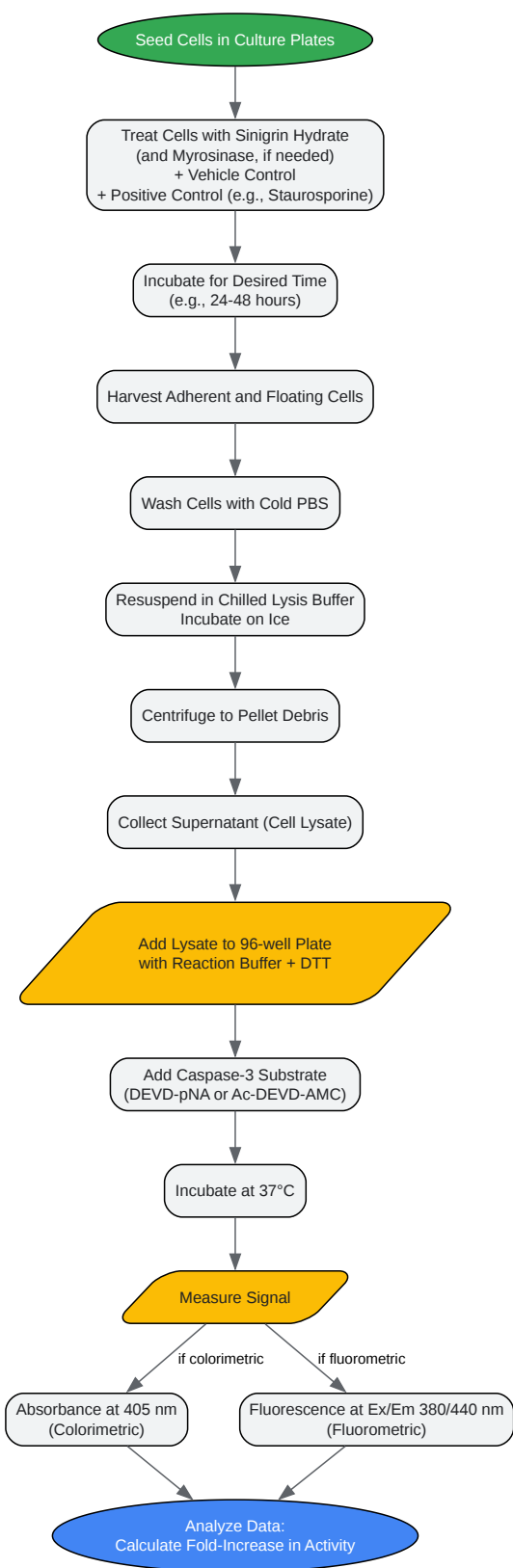
Audience: Researchers, scientists, and drug development professionals.

Introduction Sinigrin is a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as broccoli and mustard seeds.[1][2] While sinigrin itself is largely inactive, upon hydrolysis by the enzyme myrosinase (which can occur upon plant tissue damage or by intestinal microflora), it is converted into allyl isothiocyanate (AITC), a potent bioactive compound.[2][3][4] AITC has demonstrated significant anticancer properties, primarily through the induction of apoptosis (programmed cell death) in various cancer cell lines.[3][4]

A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.[5] Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7] Therefore, measuring the enzymatic activity of caspase-3 is a reliable method for quantifying apoptosis. This document provides detailed protocols for assessing **sinigrin hydrate**-induced apoptosis by measuring caspase-3 activity using both colorimetric and fluorometric assays.

Mechanism of Action: Sinigrin-Induced Apoptosis Sinigrin's anticancer effects are mediated by its hydrolysis product, AITC. AITC has been shown to induce apoptosis through multiple signaling pathways. It can inhibit the pro-survival PI3K/Akt/mTOR pathway and down-regulate anti-apoptotic proteins like Bcl-2.[1][8] Concurrently, it can up-regulate the expression of pro-apoptotic proteins such as p53 and Bax, which leads to the activation of initiator caspases (e.g., Caspase-9) and subsequently, the executioner caspase-3.[1][9]





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